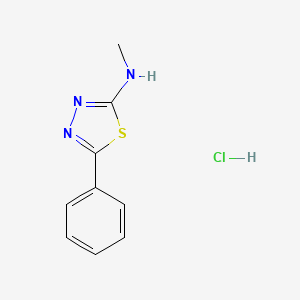

N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride

Description

Properties

IUPAC Name |

N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S.ClH/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7;/h2-6H,1H3,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRFDTGLRYGIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(S1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride typically involves the reaction of N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine with hydrochloric acid. The process can be summarized as follows:

Starting Materials: N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine and hydrochloric acid.

Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at room temperature.

Procedure: The N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine is dissolved in the chosen solvent, and hydrochloric acid is added dropwise with constant stirring. The reaction mixture is then allowed to stand until the product precipitates out.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled conditions.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Halides, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride has been synthesized and evaluated for its antimicrobial properties. Studies have shown that derivatives of 1,3,4-thiadiazoles exhibit significant activity against various bacterial strains and fungi.

Key Findings:

- The compound demonstrated inhibitory effects against Klebsiella pneumoniae and Staphylococcus hominis .

- Other derivatives were tested against E. coli, Bacillus mycoides, and fungi such as Aspergillus niger and Candida albicans, with varying degrees of effectiveness .

Anticonvulsant Properties

Research into the anticonvulsant potential of 1,3,4-thiadiazole derivatives has indicated that modifications to the structure can enhance efficacy while reducing toxicity.

Key Findings:

- Specific modifications in the thiadiazole moiety led to compounds with potent anticonvulsant activity .

Anticancer Activity

The potential of this compound as an anticancer agent has been explored extensively.

Key Findings:

- The compound and its derivatives have shown abilities to disrupt DNA replication processes, making them candidates for further development as anticancer agents .

Additional Biological Activities

Beyond antimicrobial and anticancer applications, compounds in this class have demonstrated a broad spectrum of biological activities:

Synthesis and Structural Modifications

The synthesis of this compound typically involves reactions between phenylthiosemicarbazide and suitable reagents under controlled conditions. The presence of functional groups such as amines significantly contributes to its reactivity and biological interactions.

Synthesis Overview:

- Starting Materials: Phenylthiosemicarbazide and methoxy cinnamic acid.

- Reagents: Phosphorus oxychloride is often used to facilitate the reaction.

- Outcome: Formation of various derivatives with enhanced biological properties.

Case Studies and Research Insights

Several case studies highlight the effectiveness of this compound in different applications:

Case Study 1: Antimicrobial Efficacy

A study evaluated multiple thiadiazole derivatives against pathogenic bacterial strains. The results indicated that certain modifications significantly increased antibacterial potency compared to standard antibiotics.

Case Study 2: Anticancer Activity

Research focusing on the cytotoxic effects of thiadiazole derivatives revealed promising results in inhibiting cancer cell lines through mechanisms involving apoptosis.

Mechanism of Action

The mechanism of action of N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Impact : Electron-withdrawing groups (e.g., fluorine at position 5) enhance thermal stability (higher melting points) and bioactivity, as seen in 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine .

- Synthetic Efficiency : Microwave-assisted synthesis (used for the target compound) reduces reaction time compared to traditional reflux methods .

- Biological Relevance : The 5-phenyl substitution (as in the target compound) is common in antiviral and anticancer derivatives, though direct data for N-methyl-5-phenyl analogs are lacking .

Pharmacological Comparisons

- Antimicrobial Activity: 5-Methyl-1,3,4-thiadiazol-2-amine exhibited moderate activity against Gram-positive bacteria (Bacillus subtilis) and fungi (Candida albicans) .

- Antiviral Potential: N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives showed binding energies of –8.0 to –6.5 kcal/mol against SARS-CoV-2 protease (PDB: 6LU7), suggesting structural modifications (e.g., quinoline substitution) improve antiviral activity .

- Enzyme Inhibition : 5-Benzylthio derivatives demonstrated carbonic anhydrase inhibition, a property linked to diuretic effects. The methylamine group in the target compound may similarly interact with enzyme active sites .

Molecular Docking and Computational Insights

- COVID-19 Protease Binding: Analogs with bulkier substituents (e.g., 4-chloroquinolin-2-yl) achieved stronger binding to 6LU7 than smaller groups, indicating the target compound’s methyl-phenyl substituents may require optimization for antiviral efficacy .

- 3D-QSAR Studies : Substituted 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives highlighted the importance of hydrophobic and electrostatic interactions for kinase inhibition, suggesting the phenyl group in the target compound could enhance target affinity .

Biological Activity

N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound based on recent studies and findings.

1. Anticancer Activity

Recent research has highlighted the potential of thiadiazole derivatives, including this compound, in exhibiting anticancer properties .

The anticancer activity is primarily attributed to the inhibition of specific cellular pathways:

- Inhibition of STAT3 : This transcription factor is implicated in cancer cell survival and proliferation. Studies have shown that certain thiadiazole derivatives can inhibit STAT3 activity, leading to reduced tumor cell viability .

- Cyclin-dependent Kinase Inhibition : Compounds like this compound are predicted to inhibit CDK9, which is crucial for cell cycle regulation .

Case Studies

In a study examining various thiadiazole derivatives:

- Compound 2g , a derivative closely related to this compound, demonstrated significant anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer), with IC50 values reported at 2.44 µM and 23.29 µM respectively after 48 hours of treatment .

2. Antimicrobial Activity

The antimicrobial efficacy of thiadiazole derivatives has also been extensively studied. This compound has shown promising results against various bacterial strains.

Antibacterial Properties

The compound was evaluated for its antibacterial activity against:

- Gram-positive bacteria : Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.

Results indicated that certain derivatives exhibited significant antibacterial effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Antifungal Properties

In addition to antibacterial activity, some studies have reported antifungal effects against strains such as Aspergillus niger and Aspergillus fumigatus. The presence of the thiadiazole ring system contributes to this biological activity due to its ability to interact with microbial enzymes and disrupt cellular processes .

3. Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 2.44 µM | Inhibition of STAT3 and CDK9 |

| LoVo (colon cancer) | 23.29 µM | Cell cycle arrest | |

| Antibacterial | Staphylococcus aureus | Variable | Disruption of bacterial cell wall synthesis |

| Escherichia coli | Variable | Interference with metabolic pathways | |

| Antifungal | Aspergillus niger | Variable | Inhibition of fungal cell growth |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation of thiosemicarbazide derivatives with aromatic aldehydes, followed by cyclization using FeCl₃ under controlled temperatures (80–90°C). For example, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine derivatives are prepared by reacting thiosemicarbazide with 4-chlorobenzaldehyde, followed by oxidative cyclization . Optimization includes adjusting stoichiometry, solvent choice (e.g., aqueous ethanol for recrystallization), and pH control during neutralization .

Q. How can purity and structural integrity of this compound be validated during synthesis?

- Methodology : Use thin-layer chromatography (TLC) to monitor reaction progress and confirm intermediate formation. Recrystallization in ethanol/water mixtures improves purity . For structural confirmation, employ spectroscopic techniques (¹H/¹³C NMR, FT-IR) and elemental analysis. Mass spectrometry (Exact Mass: 195.0018 Da) can verify molecular weight .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antioxidant properties)?

- Methodology : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and hydrogen peroxide (H₂O₂) scavenging assay are widely used. For example, thiadiazole derivatives showed IC₅₀ values comparable to ascorbic acid in DPPH assays, indicating dose-dependent antioxidant activity .

Advanced Research Questions

Q. How can computational methods guide the design of N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine derivatives with enhanced bioactivity?

- Methodology : Perform molecular docking studies to predict binding affinities to target enzymes (e.g., Sortase A in Gram-positive bacteria). Derivatives with substituted aryl groups show improved inhibitory activity by forming hydrogen bonds and hydrophobic interactions . Use software like AutoDock or Schrödinger Suite for virtual screening .

Q. What crystallographic techniques are critical for resolving the compound’s solid-state structure?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds). For example, analogous thiadiazole compounds form centrosymmetric dimers stabilized by non-classical C–H⋯F/O interactions .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s pharmacological profile?

- Methodology : Introduce electron-withdrawing groups (e.g., Cl, Br) at the phenyl ring to enhance stability and bioactivity. Compare IC₅₀ values in enzyme inhibition assays: 5-(4-bromophenyl)- analogs showed 38% inhibition of Sortase A vs. 18% for unsubstituted analogs . SAR studies reveal that para-substitutions improve membrane permeability .

Q. What strategies address contradictory results in antioxidant vs. cytotoxic activity evaluations?

- Methodology : Use orthogonal assays (e.g., MTT for cytotoxicity alongside DPPH for antioxidant activity) to decouple effects. For instance, coumarin-thiadiazole hybrids may exhibit antioxidant activity at low concentrations (10–50 μM) but cytotoxicity at higher doses (>100 μM) due to pro-oxidant effects . Statistical tools like ANOVA and dose-response curve modeling clarify thresholds .

Q. How can reaction byproducts or degradation products be characterized during stability studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.